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Compound of Interest

Compound Name: 4-Methoxynicotinaldehyde

Cat. No.: B045364 Get Quote

In-Depth Technical Guide to 4-
Methoxynicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Chemical
Structure
IUPAC Name: 4-methoxypyridine-3-carbaldehyde[1][2][3]

Synonyms: 4-Methoxynicotinaldehyde, 3-Formyl-4-methoxypyridine[1][2]

Chemical Structure:

Molecular Formula: C₇H₇NO₂[1][3]

Physicochemical Properties
A summary of the key quantitative data for 4-methoxypyridine-3-carbaldehyde is presented in

the table below for easy reference and comparison.
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Property Value Source

Molecular Weight 137.14 g/mol [1][3]

Melting Point 63-67 °C [1][2][4]

Boiling Point 262.9 ± 20.0 °C (Predicted) [1][2][4]

Density 1.159 ± 0.06 g/cm³ (Predicted) [1][2]

Appearance White to yellow solid [1]

Storage Temperature 2-8 °C under inert gas [1]

Experimental Protocols
Synthesis of 4-methoxypyridine-3-carbaldehyde from 4-
methoxypyridine
This section details a representative experimental protocol for the synthesis of 4-

methoxypyridine-3-carbaldehyde.

Materials:

Tetrahydrofuran (THF)

tert-Butyllithium (1.7 M in pentane)

2-Bromotoluene

4-Methoxypyridine

N,N-Dimethylformamide (DMF)

Saturated aqueous sodium chloride solution

Ether

Anhydrous potassium carbonate
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Silica gel

Ethanol

Ethyl acetate

Procedure:

To a stirred solution of tetrahydrofuran (380 mL), add tert-butyllithium (90.6 mL, 154 mmol;

1.7 M in pentane) via cannula under a nitrogen atmosphere.

Cool the reaction mixture to -78°C.

Slowly add 2-bromotoluene (11.3 mL, 74.1 mmol) dropwise to the cooled reaction mixture.

Stir the reaction mixture at -78°C for 1 hour.

Add 4-methoxypyridine (5.79 mL, 57 mmol) dropwise to the reaction mixture at -78°C.

Allow the resulting mixture to stir at -23°C for 3 hours.

Cool the reaction mixture again to -78°C and add N,N-dimethylformamide (6.62 mL, 85.5

mmol).

Continue stirring at -78°C for 1 hour.

Slowly quench the reaction by adding saturated aqueous sodium chloride solution (100 mL)

at -78°C, and then allow the mixture to warm to room temperature.

Add ether (200 mL) to the reaction mixture and separate the organic and aqueous layers.

Extract the aqueous layer with ether (2 x 150 mL).

Combine the organic layers and dry with anhydrous potassium carbonate (20 g).

Filter to remove the potassium carbonate and wash the filter cake with ether (100 mL).

Concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude 4-methoxypyridine-3-carbaldehyde by silica gel column chromatography

using a 5:95 ethanol:ethyl acetate eluent to yield the final product as a yellow solid.[1]

Synthetic Pathway and Applications
4-methoxypyridine-3-carbaldehyde serves as a valuable intermediate in the synthesis of more

complex molecules with potential biological activity. One notable application is in the

preparation of 7,8-dimethylquinoline derivatives, which are being investigated as potential

antimicrobial and antifungal agents.[1]

The following diagram illustrates a generalized synthetic workflow for the utilization of 4-

methoxypyridine-3-carbaldehyde as a building block.

Starting Material Intermediate

Potential Bioactive Compounds

4-Methoxypyridine 4-Methoxypyridine-3-carbaldehyde

[1] Directed Ortho Metalation
[2] Formylation (DMF)

7,8-DimethylquinolinesMulti-step Synthesis

IGF-1R Inhibitors
Multi-step Synthesis

Click to download full resolution via product page

Caption: Synthetic utility of 4-methoxypyridine-3-carbaldehyde.

Spectral Data
While experimental spectral data for 4-methoxypyridine-3-carbaldehyde is not readily available

in public databases, spectral data for the precursor, 4-methoxypyridine, is well-documented

and can be used as a reference for reaction monitoring.

Note: No peer-reviewed experimental ¹H NMR, ¹³C NMR, or IR spectra for 4-methoxypyridine-

3-carbaldehyde could be located in the searched databases. Researchers should perform their

own spectral analysis for characterization.
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Conclusion
4-methoxypyridine-3-carbaldehyde is a key heterocyclic building block with significant potential

in the development of novel therapeutic agents. Its synthesis is well-established, and its utility

as a precursor to complex quinoline derivatives highlights its importance in medicinal chemistry

and drug discovery programs. Further research into the biological activities of its derivatives is

warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
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